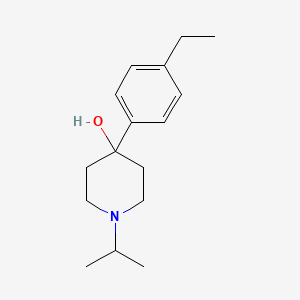
(3,4-Dimethylphenyl)(pyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethylphenyl)(pyridin-2-yl)methanol is an organic compound that features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a pyridin-2-yl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(pyridin-2-yl)methanol typically involves the reaction of 3,4-dimethylbenzaldehyde with pyridin-2-ylmethanol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 3,4-dimethylbenzylmagnesium chloride reacts with pyridin-2-ylmethanol under anhydrous conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality.
化学反応の分析
Types of Reactions
(3,4-Dimethylphenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major products are alcohols or amines.
Substitution: The products depend on the specific substituents introduced during the reaction.
科学的研究の応用
(3,4-Dimethylphenyl)(pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3,4-Dimethylphenyl)(pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
類似化合物との比較
Similar Compounds
- (3,4-Dimethylphenyl)(pyridin-3-yl)methanol
- (3,4-Dimethylphenyl)(pyridin-4-yl)methanol
- (3,5-Dimethylphenyl)(pyridin-2-yl)methanol
Uniqueness
(3,4-Dimethylphenyl)(pyridin-2-yl)methanol is unique due to the specific positioning of the methyl groups on the phenyl ring and the pyridin-2-yl group. This structural arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
IUPAC Name |
(3,4-dimethylphenyl)-pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-7-12(9-11(10)2)14(16)13-5-3-4-8-15-13/h3-9,14,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARDBEIAEZWSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866608.png)
![Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866612.png)





